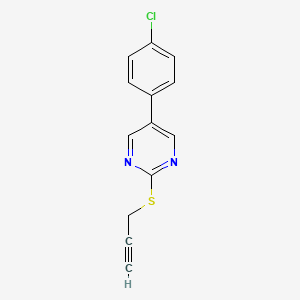
5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula: C13H9ClN2S
- Molar Mass: 260.74 g/mol
- CAS Number: 344281-59-0
1. Anticancer Activity
Research has shown that pyrimidine derivatives, including this compound, can exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structures demonstrated potent cytotoxicity against renal proximal tubule epithelial cells (RPTEC) with maximum cytotoxicity observed at concentrations around 250 μM .
Table 1: Cytotoxicity of Pyrimidine Derivatives
| Compound | Cell Line | Concentration (μM) | Cytotoxicity (%) |
|---|---|---|---|
| 5b | RPTEC | 250 | 67 |
| 25 | RPTEC | 250 | 65 |
2. Anti-Alzheimer's Activity
The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. In vivo studies have shown that derivatives similar to this compound can improve cognitive function in animal models, exhibiting a profile comparable to established drugs like Donepezil . Molecular docking studies further supported these findings by indicating favorable interactions with the target enzyme.
3. Antimicrobial Activity
Pyrimidine derivatives have also been tested for their antimicrobial properties. A study synthesized several pyrimidine compounds and assessed their activity against various microbial strains, including E. coli and S. aureus. The results indicated that while some compounds showed promising activity, others were less effective, emphasizing the need for further optimization of their structures to enhance efficacy .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | >256 µg/mL |
| Compound B | S. aureus | >256 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is heavily influenced by their structural components. Modifications at specific positions on the pyrimidine ring can lead to significant changes in potency and selectivity against biological targets. For instance, substituents such as chlorophenyl or propynylsulfanyl groups have been shown to enhance the anticancer properties of these compounds .
Table 3: Structure-Activity Relationship Analysis
| Substituent | Activity Type | Observed Effect |
|---|---|---|
| Chlorophenyl | Anticancer | Increased cytotoxicity |
| Propynylsulfanyl | Anti-Alzheimer's | Enhanced AChE inhibition |
Case Studies
- Cytotoxicity Evaluation : A study examined the effects of various pyrimidine derivatives on cancer cell lines and found that compounds structurally similar to this compound exhibited notable cytotoxic effects at specific concentrations, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : Another investigation focused on the anti-Alzheimer's potential of substituted pyrimidines, revealing that certain derivatives could significantly inhibit acetylcholinesterase activity and improve cognitive function in animal models .
特性
IUPAC Name |
5-(4-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h1,3-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQVUUKVAKJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














